Cysteamine hydrochloride

Catalog No.
S588066
CAS No.
156-57-0
M.F
C2H7NS.ClH
C2H8ClNS
M. Wt
113.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cysteamine hydrochloride

CAS Number

156-57-0

Product Name

Cysteamine hydrochloride

IUPAC Name

2-aminoethanethiol;hydrochloride

Molecular Formula

C2H7NS.ClH
C2H8ClNS

Molecular Weight

113.61 g/mol

InChI

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H

InChI Key

OGMADIBCHLQMIP-UHFFFAOYSA-N

SMILES

C(CS)N.Cl

Solubility

>17 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2 Aminoethanethiol, 2-Aminoethanethiol, 35S-Labeled Cysteamine, Becaptan, beta Mercaptoethylamine, beta-Mercaptoethylamine, Bitartrate, Cysteamine, Cystagon, Cysteamine, Cysteamine Bitartrate, Cysteamine Dihydrochloride, Cysteamine Hydrobromide, Cysteamine Hydrochloride, Cysteamine Maleate (1:1), Cysteamine Tartrate, Cysteamine Tartrate (1:1), Cysteamine Tosylate, Cysteamine, 35S Labeled, Cysteamine, 35S-Labeled, Cysteinamine, Dihydrochloride, Cysteamine, Hydrobromide, Cysteamine, Hydrochloride, Cysteamine, Mercamine, Mercaptamine, Mercaptoethylamine, Tartrate, Cysteamine, Tosylate, Cysteamine

Canonical SMILES

C(CS)N.Cl

Cystinosis Treatment:

  • Lysosomal cystine depletion: Cysteamine hydrochloride is the primary treatment for cystinosis, a rare genetic disorder characterized by cystine accumulation in lysosomes across various organs. It acts by forming a mixed disulfide with cystine, facilitating its excretion and preventing crystal formation. Source: National Institutes of Health

Cancer Research:

  • Tumor radiosensitization: Studies suggest cysteamine hydrochloride can enhance the effectiveness of radiation therapy in certain cancers by promoting DNA damage and cell death. Source: National Cancer Institute:
  • Anticancer properties: Research explores the potential of cysteamine hydrochloride to directly inhibit cancer cell growth and proliferation in various cancer types. Source: National Cancer Institute:

Skin Depigmentation:

  • Melasma treatment: Topical formulations of cysteamine hydrochloride show promise in reducing hyperpigmentation associated with melasma, a common skin condition. Its mechanism involves inhibiting melanin synthesis and promoting exfoliation. Source: National Institutes of Health:

Other Potential Applications:

  • Neurodegenerative diseases: Studies investigate the potential of cysteamine hydrochloride in neurodegenerative diseases like Alzheimer's and Parkinson's, exploring its neuroprotective and antioxidant properties. Source: National Institutes of Health:
  • Wound healing: Research examines the role of cysteamine hydrochloride in promoting wound healing and tissue regeneration. Source: National Institutes of Health:

Cysteamine hydrochloride is an organosulfur compound with the chemical formula C2H8ClNS\text{C}_2\text{H}_8\text{ClNS}. It is a white, water-soluble solid that contains both amine and thiol functional groups, making it a mercaptoethylamine derivative. Cysteamine is biosynthesized in mammals, including humans, through the degradation of coenzyme A and serves as a precursor to the neurotransmitter hypotaurine. The compound exists in various forms, including its hydrochloride salt, which is commonly used in medical applications for treating cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes due to defective cystine transport .

The primary mechanism of action of CHC in cystinosis treatment involves its ability to deplete cystine. Cystinosis is caused by a buildup of cystine in lysosomes, cellular compartments responsible for waste disposal. CHC forms mixed disulfides with cystine, facilitating their removal from lysosomes and preventing further accumulation [].

CHC can have several safety concerns:

  • Toxicity: CHC can be toxic if ingested, inhaled, or absorbed through the skin. It can cause irritation of the eyes, skin, and respiratory tract.
  • Flammability: CHC is not flammable but may decompose upon heating, releasing toxic fumes [].
  • Reactivity: CHC can react with strong oxidizing agents [].
, particularly those involving thiol groups. It can undergo thioetherification, where it reacts with alkyl halides to form thioethers. Additionally, cysteamine can engage in thiol-ene coupling reactions, which are useful for synthesizing various polymers and materials. For example, studies have shown its reaction with methyl oleate under photoinitiation conditions, yielding products that can be applied in material science .

Furthermore, cysteamine interacts with cystine in lysosomes, converting it into cysteine and mixed disulfides, thus facilitating the removal of excess cystine from cells .

Cysteamine exhibits multiple biological activities. It functions as a radioprotector, enhancing recovery from radiation exposure by mitigating cellular damage . Its pharmacological effects include:

  • Cystine Depletion: Cysteamine enters lysosomes and converts cystine into cysteine and cysteine-cysteamine mixed disulfide, which can exit the lysosome. This mechanism is crucial for patients with cystinosis .
  • Antioxidant Properties: The compound facilitates glutathione synthesis, contributing to cellular defense against oxidative stress.
  • Neurotransmitter Precursor: As a precursor to hypotaurine, it plays a role in neurotransmission processes .

Cysteamine hydrochloride can be synthesized through various methods:

  • Reduction of Cystine: Cystine can be reduced to form cysteamine using reducing agents such as lithium aluminum hydride.
  • Alkylation of Thiols: The reaction of ethylamine with hydrogen sulfide or thiol compounds can yield cysteamine.
  • Direct Synthesis from Coenzyme A: Cysteamine is naturally derived from the degradation pathway of coenzyme A in biological systems.

These synthesis routes vary in complexity and yield depending on the specific conditions employed .

Cysteamine hydrochloride has several applications:

  • Medical Treatment: It is primarily used to treat cystinosis by reducing cystine accumulation in lysosomes. The compound is available in capsule form and as an ophthalmic solution (CYSTADROPS®) for ocular manifestations of the disease .
  • Radioprotection: Cysteamine is utilized as a protective agent against radiation damage in both clinical and research settings .
  • Biochemical Research: Its properties make it valuable for studies involving thiol chemistry and antioxidant mechanisms.

Cysteamine hydrochloride has been investigated for its interactions with various drugs and biological systems:

  • Drug Interactions: Extended-release formulations of cysteamine should not be taken with proton pump inhibitors or alcohol due to altered drug release rates .
  • Biological Interactions: Studies indicate that cysteamine enhances the transport of L-cysteine into cells, which may have implications for amino acid metabolism and cellular health .

Cysteamine hydrochloride shares similarities with several other compounds, particularly those containing thiol or amine groups. Here are some notable compounds:

Compound NameStructure TypeUnique Features
MercaptoethylamineThiolSimilar structure; used as a precursor for other thiols
N-acetylcysteineThiolKnown for its mucolytic properties and antioxidant effects
GlutathioneTripeptide (Thiol)Acts as a major antioxidant in cells; involved in detoxification
HomocysteineAmino Acid (Thiol)Associated with cardiovascular diseases when elevated

Cysteamine's uniqueness lies in its specific application for treating cystinosis and its dual role as both a thiol donor and a precursor to neurotransmitters .

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

113.0065981 g/mol

Monoisotopic Mass

113.0065981 g/mol

Heavy Atom Count

5

UNII

IF1B771SVB

Related CAS

60-23-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 17 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 109 of 126 companies with hazard statement code(s):;
H302 (96.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cystadrops is indicated for the treatment of corneal cystine crystal deposits in adults and children from 2 years of age with cystinosis.
Treatment of corneal cystine crystal deposits in cystinosis

MeSH Pharmacological Classification

Cystine Depleting Agents

ATC Code

S01XA21

Pictograms

Irritant

Irritant

Other CAS

16904-32-8
156-57-0

Use Classification

Human drugs -> Orphan -> Ophthalmologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Reducing; Antioxidant

General Manufacturing Information

Ethanethiol, 2-amino-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-09-12
Charrier, C., Rodger, C., Robertson, J., Kowalczuk, A., Shand, N., Fraser-Pitt, D., . . . O’Neil, D. (2014). Cysteamine (Lynovex®), a novel mucoactive antimicrobial & antibiofilm agent for the treatment of cystic fibrosis. Orphanet Journal of Rare Diseases, 9(1). doi:10.1186/s13023-014-0189-2

Explore Compound Types